Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a difluoromethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a difluoromethyl ketone, followed by esterification to introduce the carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3-amino-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 3-amino-1-(chloromethyl)-1H-pyrazole-5-carboxylate
- Methyl 3-amino-1-(methyl)-1H-pyrazole-5-carboxylate
Comparison: Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological contexts compared to its analogs .
Properties
Molecular Formula |
C6H7F2N3O2 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
methyl 5-amino-2-(difluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-4(9)10-11(3)6(7)8/h2,6H,1H3,(H2,9,10) |
InChI Key |
QFHVJOFFGUEXGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C(F)F)N |
Origin of Product |
United States |
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